molecular formula C13H16BrClO B1293240 1-(2-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 898766-94-4

1-(2-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No.: B1293240
CAS No.: 898766-94-4
M. Wt: 303.62 g/mol
InChI Key: GDSFJIQQJZSUTE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-7-chloro-1-oxoheptane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-7-chloro-1-oxoheptane typically involves the reaction of 2-bromobenzene with 7-chloroheptanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-7-chloro-1-oxoheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The carbonyl group in the heptane chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic compounds using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 1-(2-Hydroxyphenyl)-7-chloro-1-oxoheptane or 1-(2-Aminophenyl)-7-chloro-1-oxoheptane.

    Reduction: Formation of 1-(2-Bromophenyl)-7-chloroheptanol.

    Oxidation: Formation of 1-(2-Bromophenyl)-7-chloro-1-oxoheptanoic acid.

Scientific Research Applications

1-(2-Bromophenyl)-7-chloro-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The carbonyl group in the heptane chain can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-7-chloro-1-oxoheptane
  • 1-(2-Fluorophenyl)-7-chloro-1-oxoheptane
  • 1-(2-Iodophenyl)-7-chloro-1-oxoheptane

Uniqueness

1-(2-Bromophenyl)-7-chloro-1-oxoheptane is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and interactions with other molecules. The combination of these halogens with the carbonyl group in the heptane chain provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSFJIQQJZSUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642205
Record name 1-(2-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-94-4
Record name 1-(2-Bromophenyl)-7-chloro-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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